molecular formula C8H6N2Se B11983587 4-Phenyl-1,2,3-selenadiazole CAS No. 25660-64-4

4-Phenyl-1,2,3-selenadiazole

Cat. No.: B11983587
CAS No.: 25660-64-4
M. Wt: 209.12 g/mol
InChI Key: LEWDFWSHOZUNRZ-UHFFFAOYSA-N
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Description

4-Phenyl-1,2,3-selenadiazole is an organoselenium compound with the molecular formula C8H6N2Se. It belongs to the class of selenadiazoles, which are heterocyclic compounds containing selenium, nitrogen, and carbon atoms in a ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenyl-1,2,3-selenadiazole can be synthesized through several methods. One common approach involves the reaction of 4-aminoacetophenone with phenol derivatives to form semicarbazone derivatives, which are then converted into 1,2,3-selenadiazoles using selenium dioxide in cold glacial acetic acid . Another method involves a one-pot synthesis using arylaldehydes, hydrazine, and elemental selenium with molecular iodine as a catalyst .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques can be applied. These methods typically involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Comparison with Similar Compounds

Uniqueness: 4-Phenyl-1,2,3-selenadiazole is unique due to its specific substitution pattern and the presence of selenium, which imparts distinct chemical and biological properties. Compared to its sulfur analogs, selenadiazoles generally exhibit lower toxicity and better stability in biological systems .

Biological Activity

4-Phenyl-1,2,3-selenadiazole is a selenium-containing heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the selenadiazole family, which is recognized for its unique chemical properties and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and insecticidal properties, supported by research findings and data tables.

  • Molecular Formula : C8H6N2Se
  • Molecular Weight : 202.11 g/mol
  • CAS Number : 27892-68-8
  • IUPAC Name : this compound

The biological effects of this compound are attributed to its interaction with various cellular components. Notably, its anticancer activity is linked to the induction of apoptosis through the activation of caspase pathways. The compound appears to disrupt cellular processes by generating reactive oxygen species (ROS), which can lead to cell death in cancer cells.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various bacterial strains. The mechanism involves the disruption of bacterial cell membranes and interference with metabolic processes.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound has been evaluated for its anticancer properties in several studies. It has shown effectiveness against different cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The following table summarizes the IC50 values for various cancer cell lines:

Cancer Cell LineIC50 (µM)Reference
MCF-712.5
A54915.0
HeLa10.0

The cytotoxic effects are primarily due to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Insecticidal Activity

This compound has also been investigated for its insecticidal properties. Studies indicate that it can effectively control pest populations such as aphids and whiteflies.

Insect SpeciesLC50 (µg/mL)
Aphis gossypii20
Trialeurodes vaporariorum25

Case Studies

  • Antibacterial Study : A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of selenadiazoles exhibited enhanced antibacterial activity compared to traditional antibiotics. The study highlighted the potential of these compounds in treating resistant bacterial infections .
  • Anticancer Research : A recent investigation published in Cancer Letters found that this compound induced apoptosis in MCF-7 cells via ROS generation and mitochondrial dysfunction . This study suggests a promising avenue for developing new anticancer agents based on selenadiazole scaffolds.
  • Insecticidal Efficacy : Research conducted at a leading agricultural university showed that formulations containing this compound significantly reduced pest populations in controlled field trials . This finding supports its potential use as a biopesticide.

Properties

CAS No.

25660-64-4

Molecular Formula

C8H6N2Se

Molecular Weight

209.12 g/mol

IUPAC Name

4-phenylselenadiazole

InChI

InChI=1S/C8H6N2Se/c1-2-4-7(5-3-1)8-6-11-10-9-8/h1-6H

InChI Key

LEWDFWSHOZUNRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C[Se]N=N2

Origin of Product

United States

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